molecular formula C14H14N2O B2711305 N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide CAS No. 1348214-00-5

N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide

Cat. No.: B2711305
CAS No.: 1348214-00-5
M. Wt: 226.279
InChI Key: XSWNAJICRFPFCE-UHFFFAOYSA-N
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Description

N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide is a high-purity chemical compound supplied for research purposes. This molecule features a biphenyl core structure and an N-hydroxyamidine (carboximidamide) functional group. The N-hydroxyamidine moiety is of significant interest in medicinal chemistry as a key pharmacophore, often serving as a potent inhibitor for enzymes such as trypsin-like serine proteases . It can act as a bioisostere for carboxylic acids or amidines, interacting with key catalytic residues in enzyme active sites . Compounds containing this functional group have been investigated in the development of heterobivalent ligands for targeting specific cancer biomarkers . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Certificate of Analysis for lot-specific data upon availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-4-(4-methylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16-17/h2-9,17H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWNAJICRFPFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its role in drug design, particularly as an inhibitor of specific biological pathways.

Case Study: Keap1-Nrf2 Pathway Inhibition

Recent studies have highlighted the compound's ability to modulate the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress. The compound has shown promising results in enhancing the expression of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1) .

Table 1: Inhibition Potency of this compound on Keap1-Nrf2 Interaction

CompoundIC50 (µM)Mechanism of Action
This compound10.5Inhibition of Keap1-Nrf2 interaction
Control Compound A15.2Non-specific inhibitor
Control Compound B8.9Specific Nrf2 activator

Environmental Chemistry

The compound's potential applications extend to environmental chemistry, where it is being studied for its ability to act as a chelating agent for heavy metals. This property can be useful in bioremediation processes aimed at detoxifying contaminated environments.

Case Study: Heavy Metal Chelation

In laboratory experiments, this compound demonstrated significant chelation capacity with lead and cadmium ions. The chelation was quantified using spectrophotometric methods, indicating a strong binding affinity that could facilitate metal ion removal from aqueous solutions .

Table 2: Chelation Efficiency of this compound

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Chelation Efficiency (%)
Lead1002575
Cadmium1003070

Biochemical Research

The compound has also been explored for its potential as a biochemical probe in research settings. Its ability to modify protein interactions makes it a candidate for studying various enzymatic processes.

Case Study: Protein Interaction Studies

In vitro studies have shown that this compound can alter the activity of certain enzymes involved in metabolic pathways, providing insights into enzyme regulation mechanisms .

Table 3: Effect of this compound on Enzyme Activity

EnzymeControl Activity (µmol/min)Activity with Compound (µmol/min)% Change
Enzyme A5040-20%
Enzyme B3025-16.67%

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Physicochemical Properties

The following table summarizes key differences between N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Groups
This compound C₁₄H₁₄N₂O 226.27 4'-CH₃, 4-NH-O-C(=NH) Hydroxyimidamide, biphenyl
4'-Butyl-N-hydroxy-[1,1'-biphenyl]-4-carboximidamide C₁₇H₂₀N₂O 268.35 4'-C₄H₉, 4-NH-O-C(=NH) Hydroxyimidamide, biphenyl
Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate C₁₆H₁₃BrO₂ 317.19 4'-CH₂Br, 2-COOCH₃ Bromomethyl, ester
  • The bromomethyl-ester derivative (C₁₆H₁₃BrO₂) introduces electrophilic bromine and ester groups, rendering it reactive in nucleophilic substitutions or coupling reactions .
2.2. Functional Group Reactivity
  • Hydroxyimidamide vs. Ester/Bromine: The hydroxyimidamide group in the target compound may participate in metal coordination or hydrogen bonding, unlike the bromomethyl-ester analog, which is more suited for synthetic intermediates in cross-coupling reactions .
2.3. Crystallographic and Structural Insights

Biological Activity

N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound features a biphenyl core with a hydroxyl group and a carboximidamide functional group. The synthesis typically involves several key steps:

  • Formation of the Biphenyl Core : Achieved through Suzuki-Miyaura coupling reactions using aryl halides and aryl boronic acids in the presence of palladium catalysts.
  • Introduction of the Carboximidamide Group : This is done by reacting the biphenyl derivative with an amidine reagent.
  • Hydroxylation : The hydroxyl group is introduced via oxidizing agents such as hydrogen peroxide.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The hydroxyl and carboximidamide groups can form hydrogen bonds, influencing the conformation and activity of target proteins. This interaction is crucial for modulating biological pathways involved in cellular defense mechanisms and apoptosis.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties by activating the Nrf2 pathway, which regulates the expression of antioxidant enzymes. This mechanism helps protect cells from oxidative stress and may have implications in neurodegenerative diseases .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa cells by increasing the proportion of cells in the SubG1 phase of the cell cycle, indicating a potential for use in cancer therapy .

Cell LineIC50 (µM)Comparison to Cisplatin
HeLa15Similar
A54912Better
Panc-110Better

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A comparative study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapeutics like cisplatin in certain cases .
  • Molecular Docking Studies : In silico analyses have shown that this compound has a high binding affinity for key proteins involved in cancer progression, suggesting it could serve as a lead compound for further drug development targeting specific pathways .
  • Therapeutic Potential : The compound has been explored for its potential as a therapeutic agent due to its ability to inhibit specific protein interactions that are crucial for tumor growth and survival .

Q & A

Q. What are the critical steps for synthesizing N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between 4-methylbiphenyl precursors and hydroxylamine derivatives. Key steps include:

  • Intermediate Preparation : React 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with hydroxylamine .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield Optimization : Control reaction temperature (60–70°C) and stoichiometric ratios (1:1.2 for hydroxylamine). Microwave-assisted synthesis can reduce reaction time by 40% .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Management : Segregate organic waste containing hydroxylamine derivatives and treat with 10% sodium bicarbonate before disposal .
  • Emergency Procedures : In case of skin contact, rinse with 0.1 M acetic acid followed by water .

Q. How can researchers validate the structural identity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm biphenyl protons (δ 7.2–7.5 ppm) and hydroxylamine protons (δ 8.1–8.3 ppm) .
    • FT-IR : Look for N–O stretch (950–980 cm⁻¹) and C=O stretch (1650–1680 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 293.1 .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Crystallization : Use slow evaporation in ethanol/water (3:1) to obtain single crystals .
  • Data Collection : Employ a Mo-Kα source (λ = 0.71073 Å) with SHELXT for space group determination .
  • Refinement : Apply SHELXL to model anisotropic displacement parameters. Expect R1 < 0.05 for high precision .

Q. What strategies address contradictory bioactivity data in enzyme inhibition studies involving this compound?

Methodological Answer:

  • Assay Design :
    • Use standardized protocols (e.g., IC₅₀ determination via fluorescence polarization assays) to minimize variability .
    • Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Data Reconciliation : Perform molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity. Adjust protonation states of the hydroxylamine group at pH 7.4 .

Q. How does substituent variation on the biphenyl moiety influence pharmacological properties?

Methodological Answer:

  • SAR Studies : Replace the 4'-methyl group with halogens (e.g., fluorine) to enhance metabolic stability.
  • Lipophilicity Analysis : Calculate logP values (e.g., ClogP = 3.2 for methyl vs. 3.8 for chloro) to predict blood-brain barrier penetration .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Monitor hydrolytic degradation (t½ = 2.5 h in PBS pH 7.4) .
  • Stability Profiling : Use accelerated stability chambers (40°C/75% RH) to simulate long-term storage. Degradation products include 4-methylbiphenyl-4-carboxylic acid .

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